Putative antimicrobial peptide 1
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ALYNSEDLYEETSDSDD |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Insights :
Antimicrobial Activity and Spectrum
Key Insights :
Mechanism of Action
Key Insights :
Classification and Database Integration
PAMP1 is classified under plant-derived AMPs in the Antimicrobial Peptide Database (APD), sharing a category with thionins and defensins . In contrast, RTD-1 and DAAO-derived peptides are classified as animal-derived AMPs , while Thucin A1 falls under bacterial bacteriocins . The APD’s unified classification system highlights PAMP1’s sequence motifs (e.g., cationic residues) as critical for its membrane-targeting activity .
Preparation Methods
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Overview:
Solid-phase peptide synthesis, developed by Bruce Merrifield in the 1960s, remains the gold standard for synthesizing AMPs, including Putative Antimicrobial Peptide 1. This method involves the sequential addition of protected amino acid residues to a resin-bound peptide chain, followed by cleavage and purification.
- Attachment of the first amino acid to a solid resin.
- Stepwise addition of amino acids with selective protecting groups to prevent side reactions.
- Cleavage of the complete peptide from the resin.
- Purification typically via high-performance liquid chromatography (HPLC).
- Incorporation of difficult amino acids such as cysteine, tryptophan, and arginine can be problematic.
- Use of specialized protecting groups and coupling reagents helps overcome these challenges.
- Ensures high purity and precise sequence control, critical for activity and structural studies.
- Mass spectrometry confirms peptide identity and purity.
- Circular dichroism (CD) spectroscopy provides secondary structure information.
- Biological assays test antimicrobial efficacy.
Recombinant Biological Production
Overview:
Recombinant DNA technology allows the production of AMPs in microbial or plant expression systems, suitable for peptides that are longer or difficult to synthesize chemically.
- Gene encoding the peptide is cloned into an expression vector.
- Expression in host cells such as Escherichia coli or chloroplast systems.
- Fusion with carrier proteins (e.g., thioredoxin) to enhance solubility and prevent toxicity.
- Purification of the expressed peptide, often involving affinity chromatography.
- Cost-effective for large-scale production.
- Enables incorporation of post-translational modifications.
- Suitable for peptides with disulfide bonds.
- Low yield and potential toxicity to host cells.
- Difficulty in incorporating non-natural amino acids.
Enzymatic Hydrolysis and Microbial Fermentation
- Proteins from natural sources are hydrolyzed using specific enzymes (e.g., alcalase, flavorzyme).
- Generates peptide hydrolysates containing potential AMPs.
- Preferred over microbial fermentation for scalability and predictability.
- Uses microbes secreting proteolytic enzymes to hydrolyze proteins.
- Produces peptide mixtures screened for antimicrobial activity.
- Hydrolysis of Salvia hispanica seed proteins yielded peptides with antibacterial properties.
Extraction from Natural Sources and Purification
- Biological materials such as sea snail meat or bacterial cultures are subjected to extraction protocols.
- Commonly involves maceration with solvents (e.g., ethanol 95%), heating, and filtration.
- Ultrasonication and incubation enhance extraction efficiency.
- Size exclusion via SDS-PAGE to isolate peptides below 5 kDa.
- Peptide bands are excised and subjected to enzymatic digestion (e.g., trypsin) for sequencing.
- Further purification by liquid chromatography (LC) coupled with mass spectrometry (MS).
| Step | Conditions |
|---|---|
| Maceration | Ethanol 95%, 1 hour incubation |
| Boiling | 100 °C for 5 minutes |
| Drying | 60 °C for 24 hours |
| Ultrasonication | 30 minutes |
| Filtration | Whatman No. 1 filter paper |
| Evaporation | Rotary vacuum evaporator, 55 °C, 30 min |
Characterization and Validation
- Mass Spectrometry (LC–ESI–MS): Confirms peptide sequence and molecular weight.
- High-Performance Liquid Chromatography (HPLC): Purifies peptides and assesses purity.
- Circular Dichroism (CD) Spectroscopy: Determines secondary structure (e.g., α-helical content).
- Biological Assays: Test antimicrobial activity against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) Determination: Quantifies antimicrobial potency.
Data Table: Comparison of Preparation Methods for this compound
| Method | Key Features | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin | High purity, sequence control | Difficult amino acids, cost | Small to medium peptides, lab-scale |
| Recombinant Expression | Gene cloning and expression in hosts | Scalable, post-translational mods | Low yield, host toxicity | Larger peptides, complex modifications |
| Enzymatic Hydrolysis | Enzymatic cleavage of proteins | Scalable, natural peptides | Mixture complexity | Screening hydrolysates for AMP activity |
| Natural Extraction & Purification | Solvent extraction, size exclusion | Natural source peptides | Low yield, complex mixtures | Discovery and initial characterization |
Research Findings and Notes
- Bioinformatics tools such as AMPA and CAMP databases aid in predicting putative AMPs from protein sequences, guiding synthesis efforts.
- Modifications in peptide charge and hydrophobicity can modulate antimicrobial activity and cytotoxicity, allowing optimization during synthesis.
- Recombinant methods have been enhanced by fusion tags to improve yield and folding.
- Extraction from marine organisms and bacterial proteomes provides novel AMP candidates, often requiring purification and sequencing by LC–MS.
- Validation of antimicrobial activity involves growth inhibition assays and MIC determination, ensuring functional relevance.
Q & A
Q. How can I identify putative antimicrobial peptide sequences in genomic or proteomic datasets?
To identify putative AMPs like PAMP1, use bioinformatic tools such as the Antimicrobial Peptide Database (APD3) , CAMP , or ANTIMIC , which curate experimentally validated AMPs and provide searchable physicochemical parameters (e.g., charge, hydrophobicity). For de novo discovery:
- Apply machine learning models (e.g., random forests, neural networks) trained on AMP datasets to predict sequences with antimicrobial potential .
- Use sequence alignment tools (BLAST) to detect homology to known AMPs .
- Filter sequences based on AMP hallmarks: cationic charge (+2 to +9), amphipathicity, and length (12–50 residues) .
Q. What experimental assays are critical for initial validation of PAMP1’s antimicrobial activity?
Begin with minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, fungi, or biofilms, using standardized protocols (CLSI/EUCAST) . Include cytotoxicity testing on mammalian cells (e.g., hemolysis assays, MTT on HEK293 cells) . Pair these with biophysical assays (e.g., circular dichroism for secondary structure, liposome leakage for membrane disruption) . Validate mechanisms via transmission electron microscopy (TEM) to visualize membrane pore formation .
Q. How do I design a structurally stable synthetic variant of PAMP1 for functional studies?
- Use rational design guided by APD3’s amino acid propensity data (e.g., tryptophan for membrane interaction, glycine for flexibility) .
- Optimize charge/hydrophobic balance using tools like helical wheel projections to ensure amphipathicity .
- Incorporate non-natural amino acids (e.g., D-enantiomers) or cyclization to enhance protease resistance .
Advanced Research Questions
Q. How can I resolve contradictory data on PAMP1’s mechanism of action (e.g., pore formation vs. intracellular targeting)?
- Perform time-kill assays to distinguish membrane disruption (rapid killing) from metabolic inhibition (delayed effects) .
- Use single-channel electrophysiology (patch clamp) to confirm pore formation in model lipid bilayers .
- Combine fluorescent probes (SYTOX Green uptake) with proteomic profiling of treated pathogens to identify intracellular targets .
Q. What strategies enhance PAMP1’s activity against multidrug-resistant (MDR) pathogens while minimizing toxicity?
- Synergistic screening : Test PAMP1 with conventional antibiotics (e.g., β-lactams) or adjuvants (e.g., EDTA) to breach microbial resistance barriers .
- Library-based optimization : Generate >100 variants via site-saturation mutagenesis, focusing on residues critical for selectivity (e.g., G→W substitutions in hydrophobic regions) .
- In silico toxicity prediction : Use tools like TOXINPRED or CellPPD to filter cytotoxic sequences early in design .
Q. How can machine learning improve the discovery of PAMP1-like peptides from understudied organisms?
- Train neural networks on datasets combining APD3 and metagenomic sequences to predict novel AMPs with non-canonical motifs .
- Apply natural language processing (NLP) to mine unstructured data (e.g., patents, preprint servers) for overlooked AMP candidates .
- Validate predictions using molecular dynamics (MD) simulations to model peptide-membrane interactions .
Q. What are the challenges in scaling up PAMP1 production for preclinical studies?
- Expression systems : Optimize heterologous production in E. coli or P. pastoris using fusion tags (e.g., SUMO) to mitigate toxicity .
- Purification : Employ orthogonal chromatography (e.g., reverse-phase + ion-exchange) to resolve isoforms .
- Stability testing : Assess shelf-life under varying pH/temperature and formulate with lyoprotectants (e.g., trehalose) .
Q. Methodological Pitfalls & Solutions
Q. Why do some PAMP1 variants show inconsistent activity across assay platforms?
Q. How do I address false positives in high-throughput AMP screens?
Q. Data Interpretation Frameworks
Q. What statistical models are suitable for analyzing dose-response data in AMP studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
